molecular formula C18H20N4O B6790068 N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide

N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide

Cat. No.: B6790068
M. Wt: 308.4 g/mol
InChI Key: LGEDTWDEWJCTKC-UHFFFAOYSA-N
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Description

N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide is a complex organic compound that features both indole and indazole moieties These heterocyclic structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Properties

IUPAC Name

N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-22-16(13-6-2-3-8-15(13)21-22)11-20-18(23)14-7-4-5-12-9-10-19-17(12)14/h4-5,7,9-10,19H,2-3,6,8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEDTWDEWJCTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CNC(=O)C3=CC=CC4=C3NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole moiety, followed by the formation of the indole structure. The final step involves coupling these two moieties through a carboxamide linkage.

    Indazole Synthesis: The indazole moiety can be synthesized via cyclization reactions involving hydrazones and aldehydes under acidic conditions.

    Indole Synthesis: The indole structure can be prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final coupling step to form the carboxamide linkage can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated indoles/indazoles, nitro-indoles/indazoles

Scientific Research Applications

N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Shares the indole moiety but lacks the indazole structure.

    Indazole-3-carboxamide: Contains the indazole moiety but not the indole structure.

    N-methylindole: Similar indole structure but different functional groups.

Uniqueness

N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide is unique due to the combination of both indole and indazole moieties, which may confer distinct biological activities and chemical reactivity compared to compounds containing only one of these structures.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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